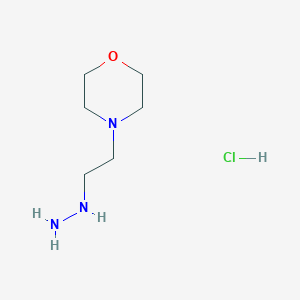

1-(2-Morpholinoethyl)hydrazine hydrochloride

Description

1-(2-Morpholinoethyl)hydrazine hydrochloride is a hydrazine derivative featuring a morpholinoethyl substituent. This compound is structurally characterized by a hydrazine backbone (NH₂-NH₂) where one hydrogen is replaced by a 2-morpholinoethyl group, and the hydrochloride salt enhances its stability and solubility.

This compound is primarily utilized as an intermediate in pharmaceutical research. For example, it has been incorporated into quinazoline derivatives targeting epidermal growth factor receptor (EGFR) kinase inhibition, demonstrating its role in developing anticancer agents . Its morpholinoethyl group may enhance binding affinity to biological targets due to the morpholine ring’s ability to mimic transition states in enzymatic reactions.

Properties

IUPAC Name |

2-morpholin-4-ylethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.ClH/c7-8-1-2-9-3-5-10-6-4-9;/h8H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYPIDQPGBWBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154-23-6 | |

| Record name | Morpholine, 4-(2-hydrazinylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2154-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Hydrolysis of Benzophenone-Azine Intermediates (Copper-Catalyzed Oxidation)

One advanced method involves:

- Oxidizing benzophenone-imine with molecular oxygen in the presence of a copper halide catalyst to form benzophenone-azine.

- Hydrolyzing the benzophenone-azine with aqueous hydrohalic acid (e.g., hydrochloric acid) to yield hydrazine hydrochloride.

- Simultaneously removing and recovering the copper catalyst during hydrolysis.

This method allows efficient production of hydrazine hydrohalides with catalyst recycling, enhancing cost-effectiveness and environmental safety.

| Step | Reaction Conditions | Outcome |

|---|---|---|

| Oxidation | Cu halide catalyst, O2, 120°C, atmospheric pressure, 2 h | Benzophenone-azine formation |

| Hydrolysis | 10-60% HCl aqueous solution, ambient temperature | Hydrazine hydrochloride formation, catalyst extraction |

This process achieves hydrazine hydrochloride yields around 92%, with effective catalyst recovery.

Nucleophilic Substitution Using Morpholine

For morpholine-substituted hydrazines:

- Morpholine reacts with carbonyl hydrazine derivatives or related intermediates under reflux in ethanol.

- The reaction proceeds via substitution and cyclization, sometimes forming heterocyclic oxadiazole derivatives.

- Yields vary depending on substrates and conditions but can reach moderate levels (e.g., 43-65% in related oxadiazole syntheses).

Though these examples focus on heterocyclic products, the initial substitution step is relevant for preparing morpholinoethyl hydrazine derivatives.

Hydrazine Hydrochloride Methylation and Related Processes

While methyl hydrazine preparation involves methylation of hydrazine hydrochloride in methanol with catalysts such as hydrazine sulfate, analogous approaches could be adapted for morpholinoethyl hydrazine hydrochloride synthesis by varying the alkylating agents and catalysts.

Typical conditions include:

- Hydrazine hydrochloride, methanol, water, and catalyst (hydrazine sulfate or related salts)

- Reaction temperatures of 50–100°C under pressure (0.3–0.5 MPa)

- Reaction times of 1–4 hours

These conditions favor high conversion and allow catalyst recovery and reuse.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-catalyzed oxidation & hydrolysis of benzophenone-imine | Benzophenone-imine, Cu halide, O2, HCl | 120°C, atmospheric pressure, aqueous HCl | ~92 | High yield, catalyst recovery | Requires copper catalyst, multistep |

| Morpholine substitution on hydrazine carbodithioates | Morpholine, hydrazine carbodithioate, EtOH | Reflux, 4 h | 43–65 (related compounds) | Direct substitution, moderate yield | Specific to heterocyclic derivatives |

| Hydrazine hydrochloride methylation (analogous) | Hydrazine hydrochloride, methanol, hydrazine sulfate | 50–100°C, 0.3–0.5 MPa, 1–4 h | High (not specified for morpholinoethyl) | Catalyst reuse, scalable | Specific to methylation, needs adaptation |

Research Findings and Practical Notes

- The copper-catalyzed oxidation of benzophenone-imine followed by hydrolysis is a robust method for hydrazine hydrochloride salts, suggesting potential adaptation for this compound by using suitable imine precursors.

- Morpholine-containing hydrazine derivatives can be synthesized via nucleophilic substitution in ethanol, but yields and purity depend on precise reaction control and purification.

- Catalyst choice and recovery are critical for economic and environmental sustainability in hydrazine hydrochloride synthesis.

- Reaction temperature, solvent choice, and molar ratios significantly impact yield and product quality.

- Direct literature on this compound synthesis is sparse, indicating a need for further experimental optimization based on these related methods.

Chemical Reactions Analysis

1-(2-Morpholinoethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-(2-Morpholinoethyl)hydrazine hydrochloride is primarily recognized for its role in the synthesis of pharmaceutical compounds. Hydrazine derivatives, including this compound, are often used as intermediates in the production of various drugs due to their ability to form hydrazones and other functional groups essential for biological activity.

Case Studies in Drug Development

- Anticancer Agents : Research has indicated that hydrazine derivatives can exhibit anticancer properties. For instance, compounds derived from this compound have been studied for their potential to inhibit tumor growth by interfering with cellular metabolism.

- Antimicrobial Activity : Several studies have demonstrated that hydrazine derivatives possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showcasing its potential as a lead compound in the development of new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the preparation of complex organic molecules.

Synthesis Pathways

- Formation of Pyrazoles and Pyridazines : this compound can be utilized to synthesize pyrazole and pyridazine derivatives, which are important in medicinal chemistry for developing anti-inflammatory and analgesic drugs.

- Enamine Formation : The compound facilitates the formation of enamines, which are crucial intermediates in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Agrochemical Applications

Hydrazine derivatives are also explored for their use in agrochemicals. The ability to modify the chemical structure of this compound allows for the development of effective pesticides and herbicides.

Pesticidal Activity

- Fungicides : Research indicates that derivatives of hydrazine can act as fungicides by inhibiting fungal growth through interference with ergosterol biosynthesis.

- Insecticides : The compound's ability to disrupt metabolic processes in insects makes it a candidate for developing new insecticides.

Summary of Key Applications

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical compounds | Anticancer agents, antimicrobial agents |

| Organic Synthesis | Building block for complex organic molecules | Pyrazoles, pyridazines |

| Agrochemicals | Development of pesticides and herbicides | Fungicides, insecticides |

Mechanism of Action

The mechanism by which 1-(2-Morpholinoethyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Substituent Effects

- 1-(2-Morpholinoethyl)hydrazine Hydrochloride: Contains a morpholinoethyl group, which introduces polarity and hydrogen-bonding capacity. The morpholine ring’s electron-rich nitrogen and oxygen atoms enhance solubility in aqueous and organic media.

- Phenylhydrazine Hydrochloride Derivatives (e.g., 2-chlorophenyl, 2,4,6-trichlorophenyl): Aromatic substituents increase lipophilicity, favoring membrane permeability but reducing solubility. Chlorine atoms enhance electrophilicity, facilitating nucleophilic reactions in synthesis .

- 2-Naphthylhydrazine Hydrochloride : The naphthyl group increases aromatic surface area, enhancing π-π stacking interactions in drug-receptor binding .

Key Structural Features (Table 1)

| Compound | Substituent | Key Functional Groups | Polarity |

|---|---|---|---|

| 1-(2-Morpholinoethyl)hydrazine HCl | Morpholinoethyl | Morpholine, Hydrazine | High |

| 2-Chlorophenylhydrazine HCl | Chlorophenyl | Chlorine, Hydrazine | Moderate |

| Cyclohexylhydrazine HCl | Cyclohexyl | Cycloalkane, Hydrazine | Low |

| 2-Naphthylhydrazine HCl | Naphthyl | Aromatic, Hydrazine | Moderate |

Target Engagement

- 1-(2-Morpholinoethyl)hydrazine HCl: Incorporated into EGFR inhibitors, where the morpholine group may interact with kinase ATP-binding pockets .

- Procarbazine HCl : Metabolized to alkylating species (e.g., methyl isocyanate), damaging DNA in cancer cells .

- CF3−Indomethacin Derivatives: Hydrazine intermediates enable selective COX-2 inhibition, reducing gastrointestinal toxicity compared to non-selective NSAIDs .

Toxicity and Stability

- Stability: Morpholinoethyl derivatives are stable under ambient conditions but may degrade under strong oxidizing agents or UV light, similar to other hydrazine salts .

- Toxicity : Hydrazine derivatives generally exhibit acute toxicity (e.g., hepatotoxicity), but structural modifications (e.g., morpholine) can mitigate adverse effects by altering metabolism .

Biological Activity

1-(2-Morpholinoethyl)hydrazine hydrochloride, a hydrazine derivative, has garnered interest due to its potential biological activities and therapeutic applications. This compound, with the molecular formula C6H16ClN3O and a molecular weight of 181.66 g/mol, is primarily studied for its interactions with biological systems and its role in drug development.

The compound is characterized by its hydrazine and morpholine functional groups, which contribute to its reactivity and biological activity. The morpholine moiety enhances solubility and binding affinity to various biological targets through hydrogen bonding.

Mechanism of Action:

this compound interacts with molecular targets such as enzymes and receptors, forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to alterations in enzyme functions and cellular processes, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Studies have shown that hydrazine derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with cellular signaling pathways makes it a potential candidate for cancer therapy .

- Antimicrobial Properties: Similar compounds in the hydrazine class have demonstrated antibacterial effects against various pathogens. The structural similarities suggest that this compound may possess similar properties .

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, including those related to cancer and metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of hydrazine derivatives, including this compound:

- Anticancer Studies:

- Antimicrobial Evaluation:

- Enzyme Activity:

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other hydrazine derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Other Activities |

|---|---|---|---|

| This compound | Potentially effective | Possible | Enzyme inhibition |

| Phenylhydrazine | Moderate | Yes | Synthesis of hydrazones |

| Dimethylhydrazine | High | Limited | Rocket propellant |

| Carbohydrazide | Low | Yes | Corrosion inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 1-(2-Morpholinoethyl)hydrazine hydrochloride in a laboratory setting?

- Methodology : The compound can be synthesized by reacting morpholine derivatives with ethylhydrazine hydrochloride under reflux conditions in polar solvents like ethanol or methanol. Reaction parameters (temperature, stoichiometry, and pH) must be optimized to avoid side products. Similar hydrazine derivatives are synthesized via reflux with substituted phenylhydrazine hydrochlorides .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Purify via recrystallization or column chromatography .

Q. How should this compound be stored to ensure stability during long-term experiments?

- Stability Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, strong oxidizers, and extreme temperatures, as these may trigger decomposition into hazardous gases (e.g., HCl, NOx) .

Q. What analytical techniques are suitable for characterizing the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (e.g., phosphomolybdic acid derivatization ) or GC-MS.

- Structural Confirmation : NMR (¹H, ¹³C), FT-IR for functional groups, and high-resolution mass spectrometry (HRMS).

- Crystallography : Single-crystal X-ray diffraction if crystalline forms are obtained .

Q. What personal protective equipment (PPE) is critical when handling this compound in laboratory settings?

- Safety Protocol : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. In cases of aerosol generation, employ NIOSH-approved N95 respirators. Install local exhaust ventilation and safety showers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hazardous byproducts (e.g., HCl gas) during synthesis?

- Mitigation Strategies :

- Use slow addition of reagents to control exothermic reactions.

- Incorporate scavengers (e.g., triethylamine) to neutralize HCl in situ.

- Conduct reactions in fume hoods with gas traps for volatile byproducts .

Q. What computational tools can predict the reactivity of this compound in novel synthetic pathways?

- Computational Approaches :

- Molecular Modeling : Software like MOE or Gaussian to simulate reaction mechanisms and transition states.

- Density Functional Theory (DFT) : Predict thermodynamic stability and electronic properties .

Q. How can contradictions in reported physicochemical properties (e.g., log Pow, vapor pressure) be resolved experimentally?

- Experimental Design :

- log Pow Determination : Shake-flask method with octanol/water partitioning followed by HPLC quantification.

- Vapor Pressure : Use a Knudsen effusion cell or thermogravimetric analysis (TGA) under controlled conditions .

Q. What strategies are effective in elucidating the compound’s mechanism of action in medicinal chemistry applications (e.g., enzyme inhibition)?

- Mechanistic Studies :

- Kinetic Assays : Measure inhibition constants (Ki) against target enzymes (e.g., aminopeptidases) using fluorogenic substrates.

- Docking Studies : Perform molecular docking with protein structures from the PDB to identify binding motifs .

Q. How can researchers address unexpected decomposition during storage or experimental use?

- Troubleshooting :

- Analyze decomposition products via GC-MS or LC-MS.

- Adjust storage conditions (e.g., desiccants for moisture control) or replace labile functional groups with stable analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.